molecular formula C23H26N4O2 B3942186 N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide

N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide

Cat. No.: B3942186
M. Wt: 390.5 g/mol
InChI Key: BAJFCILKWKOONU-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a morpholine ring and a phthalazine moiety, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide typically involves multiple steps, starting with the preparation of the phthalazine core. The phthalazine is then functionalized with a morpholine ring through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often employs high-throughput synthesis techniques to ensure purity and yield. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound.

Scientific Research Applications

N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea
  • N,N-diethyl-4-(4-morpholinyl)benzamide

Uniqueness

N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide stands out due to its phthalazine core, which imparts unique chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-4-(4-morpholin-4-ylphthalazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-3-26(4-2)23(28)18-11-9-17(10-12-18)21-19-7-5-6-8-20(19)22(25-24-21)27-13-15-29-16-14-27/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJFCILKWKOONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.